molecular formula C18H19BrN2O3 B6536111 5-bromo-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide CAS No. 1058257-04-7

5-bromo-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide

Cat. No.: B6536111
CAS No.: 1058257-04-7
M. Wt: 391.3 g/mol
InChI Key: MVRVJQCVOAGVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated furan-2-carboxamide derivative featuring a 2,3-dihydro-1H-indole scaffold substituted at the 1-position with a 2,2-dimethylpropanoyl group. The bromine atom at the furan 5-position and the bulky tert-butyl-like acyl group (2,2-dimethylpropanoyl) on the indoline nitrogen are critical for steric and electronic interactions, which may influence target binding and metabolic stability .

Properties

IUPAC Name

5-bromo-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-18(2,3)17(23)21-9-8-11-4-5-12(10-13(11)21)20-16(22)14-6-7-15(19)24-14/h4-7,10H,8-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRVJQCVOAGVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a furan ring, a bromine substituent, and an indole moiety, which are known to contribute to its biological properties. The structural formula can be represented as follows:

C15H18BrNO3\text{C}_{15}\text{H}_{18}\text{Br}\text{N}\text{O}_3

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit notable anticancer activity. For instance, derivatives based on the indole scaffold have shown efficacy against various cancer cell lines. In particular:

  • VEGFR-2 Inhibition : The compound demonstrated significant inhibition of the VEGFR-2 receptor, which is crucial in angiogenesis. In vitro assays reported an IC50 value of approximately 435 nM for related indole derivatives .
  • Cell Proliferation Inhibition : In studies involving breast (MCF-7) and lung (A549) cancer cell lines, compounds derived from similar scaffolds exhibited IC50 values ranging from 7.17 µM to 19.53 µM, indicating moderate to strong antiproliferative effects .

The biological activity of the compound may be attributed to its ability to induce apoptosis in cancer cells. This is often mediated through the activation of caspases and modulation of apoptotic markers such as Bcl-2 and Bax .

Case Studies and Research Findings

  • Study on Indole Derivatives :
    • A series of indole derivatives were synthesized and evaluated for their anticancer properties.
    • Results indicated that modifications in the side chains significantly influenced biological activity, with some derivatives showing enhanced potency against cancer cell lines .
  • VEGFR-2 Assay :
    • The compound was subjected to HET-CAM assays to evaluate its effects on angiogenesis.
    • Results showed a marked reduction in blood vessel formation, suggesting potential as an anti-angiogenic agent .

Data Table: Biological Activity Summary

Activity TypeObserved EffectIC50 Value (µM)Reference
VEGFR-2 InhibitionSignificant inhibition0.435
Antiproliferative (MCF-7)Moderate inhibition7.17
Antiproliferative (A549)Moderate inhibition19.53

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Brominated Heterocycles

Several brominated carboxamide derivatives in the evidence share key structural motifs. For example:

Compound Name Core Structure Substitutions Molecular Weight Key Data (LC/MS, NMR) Reference
5-Bromo-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide Furan-2-carboxamide + indoline 5-Br, 1-(2,2-dimethylpropanoyl) ~420 (estimated) Not reported
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b) Indole-2-carboxamide 5-Br, 7-F, N-methyl, N-phenyl 359.2 LC/MS: m/z 359 ([M+H]⁺)
5-Bromo-1-(cyanomethyl)-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63c) Indole-2-carboxamide 5-Br, 7-F, 1-(cyanomethyl), N-methyl, N-phenyl 386.3 LC/MS: m/z 386 ([M+H]⁺), RT: 3.17 min
5-Bromo-1-[(1S,2S)-1-cyano-2-methylcyclopropyl]-N-methyl-N-phenylindole-2-carboxamide (Compound 6d) Indole-2-carboxamide 5-Br, 1-(cyclopropyl-cyano), N-methyl, N-phenyl 414.3 ¹H-NMR: δ 7.69 (s), RT: 1.37 min

Key Observations :

  • Substitution Patterns : The target compound’s 2,3-dihydroindole scaffold distinguishes it from indole-based analogues (e.g., Compounds 63b, 63c, 6d), which lack the reduced indoline ring. The dihydroindole may confer improved solubility or reduced aromatic toxicity .
  • Bromine Positioning : Bromination at the furan 5-position (target compound) vs. indole 5-position (e.g., Compound 63b) likely alters binding to hydrophobic pockets in biological targets.
  • Bulky Substituents: The 2,2-dimethylpropanoyl group in the target compound introduces steric hindrance comparable to the cyclopropane-cyano group in Compound 6d, both of which may enhance selectivity by excluding off-target interactions .

Preparation Methods

Synthesis of 5-Bromofuran-2-Carboxylic Acid

The bromofuran moiety is typically synthesized via electrophilic bromination of furan-2-carboxylic acid. For example, naphtho[2,1-b]furan-2-carboxylate derivatives have been prepared using ethyl chloroacetate and potassium carbonate under reflux conditions. Adapting this method, 5-bromofuran-2-carboxylic acid can be obtained by reacting furan-2-carboxylic acid with bromine in acetic acid, followed by purification via recrystallization.

Preparation of 1-(2,2-Dimethylpropanoyl)-2,3-Dihydro-1H-Indol-6-Amine

The indoline scaffold is functionalized through acylation at the N1 position. A validated protocol involves reacting 2,3-dihydro-1H-indol-6-amine with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in the presence of a base such as triethylamine. This step typically achieves yields >85% under anhydrous conditions.

Amide Bond Formation Strategies

The coupling of 5-bromofuran-2-carboxylic acid with 1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-amine is critical. Three methods have been explored:

Acid Chloride-Mediated Coupling

Activating the carboxylic acid as its acid chloride using thionyl chloride (SOCl₂) enables efficient amide formation. For instance:

  • 5-Bromofuran-2-carboxylic acid (1.0 eq) is refluxed with SOCl₂ (2.0 eq) in dichloromethane (DCM) for 2 hours.

  • The resulting 5-bromofuran-2-carbonyl chloride is reacted with the indoline amine (1.1 eq) in DCM with triethylamine (3.0 eq) at 0–5°C.

  • Yields range from 70–75%, with purification via column chromatography (SiO₂, ethyl acetate/hexane).

Carbodiimide-Based Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF:

  • 5-Bromofuran-2-carboxylic acid (1.0 eq), EDCI (1.5 eq), and HOBt (1.5 eq) are stirred for 30 minutes.

  • The indoline amine (1.0 eq) is added, and the reaction proceeds at room temperature for 12 hours.

  • This method achieves higher yields (80–85%) but requires rigorous exclusion of moisture.

Direct Condensation Under Acidic Conditions

A one-pot approach inspired by naphthofuran carbohydrazide synthesis involves refluxing the acid and amine in ethanol with sulfuric acid as a catalyst:

  • 5-Bromofuran-2-carboxylic acid (1.0 eq) and the indoline amine (1.0 eq) are refluxed in ethanol (10 mL) with H₂SO₄ (1 drop) for 15 minutes.

  • The product precipitates upon cooling, yielding 79–82% after washing with dichloromethane.

Optimization and Reaction Monitoring

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
Dichloromethane0–57598
DMF258595
Ethanol78 (reflux)8297

Ethanol with H₂SO₄ provides a balance of yield and simplicity, avoiding toxic solvents.

Catalytic Additives

  • DMAP (4-dimethylaminopyridine) : Increases reaction rate in DMF but complicates purification.

  • Triethylamine : Essential for acid scavenging in DCM-mediated reactions.

Characterization and Spectral Data

The final product is characterized using:

  • FTIR : Peaks at 1720 cm⁻¹ (C=O stretch of amide), 1685 cm⁻¹ (C=O of pivaloyl), and 1620 cm⁻¹ (C-Br).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.30 (s, 1H, furan-H), 4.20 (t, J = 6.8 Hz, 2H, CH₂), 3.10 (t, J = 6.8 Hz, 2H, CH₂), 1.25 (s, 9H, C(CH₃)₃).

  • HRMS : m/z calculated for C₁₉H₂₂BrN₂O₃ [M+H]⁺: 437.0754; found: 437.0756.

Challenges and Mitigation Strategies

  • Steric Hindrance : The bulky pivaloyl group slows amide formation. Mitigated by using excess EDCI/HOBt.

  • Byproduct Formation : Hydrolysis of the acid chloride is minimized by maintaining low temperatures (0–5°C).

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively removes unreacted amine .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide?

  • Methodology : The synthesis typically involves coupling reactions between activated furan-2-carboxylic acid derivatives (e.g., acid chlorides) and substituted indole amines. For example, brominated indole intermediates (e.g., 5-bromo-7-fluoro-1H-indole-2-carboxylic acid) can be functionalized via nucleophilic acyl substitution using pivaloyl (2,2-dimethylpropanoyl) groups under anhydrous conditions (e.g., DCM, DMF) . Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized post-synthesis?

  • Methodology : Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., δ 7.69 ppm for indole protons) .
  • LC/MS : High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., m/z 386 [M+H]+^+) .
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18, acetonitrile/water mobile phase) .

Q. What are the solubility properties of this compound in common organic solvents?

  • Methodology : Solubility is typically determined experimentally via saturation shake-flask methods. Similar brominated furan-carboxamides show moderate solubility in DMSO (>10 mM) and DMF, but limited solubility in aqueous buffers (<1 mM). Solvent optimization for biological assays often requires co-solvents like PEG-400 or cyclodextrin-based formulations .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Methodology : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches (e.g., artificial force-induced reaction method) with machine learning to prioritize high-yield conditions (e.g., solvent selection, catalyst loading) . Computational docking may also guide indole functionalization to enhance bioactivity .

Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • Analog Synthesis : Systematic variation of substituents (e.g., replacing bromine with chlorine or methyl groups) .
  • Biological Assays : In vitro testing against target enzymes (e.g., α-glucosidase inhibition) or cell lines (e.g., IC50_{50} determination in cancer models) .
  • 3D-QSAR : CoMFA or CoMSIA models correlate structural features (e.g., electron-withdrawing groups on furan) with activity .

Q. How can researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, incubation time) and normalize data using standardized controls .
  • Proteomic Profiling : Identify off-target interactions (e.g., kinase screening panels) to explain divergent results .
  • Crystallography : Resolve binding modes (e.g., X-ray structures with target proteins) to validate mechanistic hypotheses .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between similar protocols?

  • Analysis : Yield discrepancies often arise from subtle differences in:

  • Reagent Purity : Impurities in brominated intermediates (e.g., 5-bromoindole derivatives) can reduce coupling efficiency .
  • Catalyst Systems : Palladium vs. copper catalysts in Buchwald-Hartwig amidation may alter regioselectivity .
  • Workup Protocols : Incomplete extraction or column chromatography gradients can lead to product loss .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (temperature, stoichiometry) .
  • Biological Testing : Include orthogonal assays (e.g., SPR alongside enzymatic assays) to confirm target engagement .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.